molecular formula C12H9N5O B160815 N6-Benzoyladenine CAS No. 4005-49-6

N6-Benzoyladenine

Cat. No.: B160815
CAS No.: 4005-49-6
M. Wt: 239.23 g/mol
InChI Key: QQJXZVKXNSFHRI-UHFFFAOYSA-N
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Description

This compound is characterized by its molecular formula C12H9N5O and a molecular weight of 239.23 g/mol . It is primarily used in biochemical research and has shown potential in various scientific applications.

Scientific Research Applications

N6-Benzoyladenine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

N6-Benzoyladenine primarily targets the bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra-terminal (BET) family of proteins, which play key roles in gene transcription regulation. By inhibiting BRD4, this compound can modulate gene expression and impact various cellular processes .

Mode of Action

This compound acts as a potent inhibitor of BRD4 . It binds to the bromodomains of BRD4, preventing the protein from interacting with acetylated histones. This disrupts the normal function of BRD4, leading to changes in gene transcription .

Biochemical Pathways

The inhibition of BRD4 by this compound impacts several biochemical pathways. One key pathway is the modulation of tumor necrosis factor α (TNF-α) levels . TNF-α is a cytokine involved in systemic inflammation and is a member of a group of cytokines that stimulate the acute phase reaction .

Pharmacokinetics

It is known that the compound is soluble in warm ethanol , suggesting that it may be well-absorbed in the gastrointestinal tract if administered orally

Result of Action

The inhibition of BRD4 by this compound has several cellular effects. It has been shown to elicit cytotoxicity in liver and ileum cancer cells . By modulating TNF-α levels, it can also influence inflammatory responses . These effects suggest that this compound may serve as a potential candidate agent for cancer chemotherapy .

Safety and Hazards

N6-Benzoyladenine is a chemical compound that needs to be handled with care. It is recommended to keep the product and empty container away from heat and sources of ignition . It is also recommended to wear self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear during handling .

Future Directions

N6-Benzoyladenine has shown potential in the prevention and treatment of many diseases connected with oxidative stress in skin, for example, psoriasis . It has also been suggested that the level of m6A methylation and its regulatory factors are closely associated with the occurrence and disease progression in gliomas . The m6A methylation is expected to become a potential therapeutic target for gliomas in the near future .

Preparation Methods

Synthetic Routes and Reaction Conditions: N6-Benzoyladenine can be synthesized through a condensation reaction between adenine and benzoyl chloride. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzoyl group on the adenine molecule .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products .

Chemical Reactions Analysis

Types of Reactions: N6-Benzoyladenine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N6-substituted adenine derivatives, which can have different biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: N6-Benzoyladenine is unique due to its specific benzoyl group, which imparts distinct biological activities compared to other cytokinins. Its ability to inhibit BRD4 and modulate TNF-α levels makes it a valuable compound in cancer research .

Properties

IUPAC Name

N-(7H-purin-6-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O/c18-12(8-4-2-1-3-5-8)17-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H2,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQJXZVKXNSFHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC=NC3=C2NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90193112
Record name Benzamide, N-1H-purin-6-yl-
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Molecular Weight

239.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4005-49-6
Record name 6-Benzamidopurine
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Record name 4005-49-6
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Record name Benzamide, N-1H-purin-6-yl-
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Record name N-1H-Purin-6-yl-benzamide
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Record name 6-BENZAMIDOPURINE
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Synthesis routes and methods

Procedure details

Benzoyl chloride (1.3 mL, 11 mmol) was added dropwise over 30 min to a stirred suspension of adenine (1.35 g, 10 mmol) in dry pyridine, and stirring was continued at 100° C. for a further 3 h, and the reaction mixture was allowed to stand overnight at room temperature. The reaction was quenched with methanol and the solvents were removed under reduced pressure. The residue was triturated in hot isopropanol and dried in vacuo to give 8 as a white solid: yield 2.15 g (90%); MS (+ESI): m/z 240 [M+H]+; 1H NMR (400 MHz, d-DMSO): δ11.50 (s, 1H), 8.74 (s, 1H), 8.52 (s, 1H), 8.11 (d, 2H, J=7.2 Hz), 7.66 (t, 1H, J=7.2 Hz), 7.58 (t, 2H, J=7.2 Hz).
Quantity
1.3 mL
Type
reactant
Reaction Step One
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is N6-benzoyladenine commonly used for in a research setting?

A1: this compound is primarily utilized as a building block in nucleoside and nucleotide synthesis. [, , , , , , , , ] This is because its benzoyl group serves as a protecting group for the exocyclic amino group of adenine during chemical reactions. []

Q2: What is the role of this compound in the synthesis of polynucleotide analogues?

A2: this compound plays a crucial role as a precursor in synthesizing polynucleotide analogues, particularly those containing modified sugar moieties such as 1,3-dioxane or 1,4-dioxane. [] These analogues are valuable tools for studying nucleic acid structure and function.

Q3: How is this compound employed in the synthesis of nucleoside analogues?

A3: this compound is coupled with various modified sugars to create nucleoside analogues. For instance, it has been used to synthesize 3'-C-ethynyl pyranonucleosides [], 4'-hydroxymethyl derivatives of 2',3'-anhydronucleosides [], and optically active nucleoside analogues with a 1,4-dioxane ring. [] These analogues are explored for their potential antiviral and cytostatic activities. [, ]

Q4: What challenges are associated with using this compound in glycosylation reactions?

A4: One challenge is the potential for N-3 to N-9 ribosyl migration during the glycosylation of this compound with glycosyl halides. [] This can lead to the formation of both 3- and 9-ribosyl derivatives, impacting the yield of the desired product. []

Q5: Has this compound been investigated for any specific biological activity?

A5: Yes, recent research has explored this compound derivatives as potential BRD4 inhibitors. [] BRD4 is a protein implicated in various cellular processes, and its inhibition holds therapeutic promise for diseases like cancer.

Q6: What is the significance of the stereochemistry at the C2 position of sugar moieties when reacting with this compound?

A6: The stereochemistry at the C2 position of the sugar moiety can significantly influence the outcome of reactions with this compound. For example, oxidation of methyl 5-O-benzyl-2-deoxy-2-fluoro-α-D-pentofuranosides can lead to epimerization at C2, impacting the stereochemical outcome of subsequent glycosylation reactions with this compound. []

Q7: How is this compound used in the development of novel oligonucleotide analogues?

A7: this compound can be incorporated into oligonucleotide analogues, such as those containing a polyvinyl alcohol backbone. [] In these analogues, nucleic bases like this compound are grafted onto the polymer backbone via spacers, creating modified oligonucleotides for various applications.

Q8: Can you provide an example of a specific nucleoside analog synthesized using this compound and its reported activity?

A8: 9-(S)-(3-Hydroxy-2-phosphonylmethoxypropyl)adenine (HPMPA) is an example of a nucleoside analog synthesized using this compound as a starting material. [] HPMPA is known for its antiviral activity.

Q9: How does the use of this compound contribute to the development of "constrained" nucleoside analogs?

A9: this compound has been employed in synthesizing tricyclo-deoxynucleoside analogs, which possess constrained conformational flexibility due to the presence of a tricyclic sugar moiety. [] These constrained analogs offer valuable insights into the structure-activity relationships of nucleosides and can lead to the development of more potent and selective therapeutic agents.

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